molecular formula C9H16N4O2 B4037211 1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B4037211
M. Wt: 212.25 g/mol
InChI Key: FSMUVUJUGINLMC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reaction product, 1- tert -butyl-2-diphenylphosphino-imidazole ( 2 ), was subjected to oxidation and complexation reactions to yield the corresponding products Ph 2 (Imi)P-E (E = O ( 3 ), S ( 4 ), Se ( 5 ), W (CO) 5 ( 8 )) and in the case of borane-THF the N -BH 3 coordination product 10 was obtained .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemical Reactivity and Biological Activities

Hydantoins, including derivatives similar to 1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, exhibit significant antimicrobial, anticonvulsant, and schistosomicidal activities. These biological activities are attributed to their chemical reactivity and affinity towards biomacromolecules, making them a subject of interest in medical and pharmaceutical research (Silvânia Maria de Oliveira et al., 2008).

Catalysis and Synthesis

The basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), has been utilized as an efficient catalyst in the synthesis of various organic compounds. For instance, it facilitated the one-pot synthesis of 4H-benzo[b]pyran derivatives, highlighting its potential in green chemistry applications (B. Ranu et al., 2008). Similarly, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been found to efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity, demonstrating their usefulness in organic synthesis (A. Sarkar et al., 2011).

Material Science Applications

The synthesis and structural analysis of imidazole derivatives, including sterically demanding compounds, have been investigated for their potential applications in material science. For example, the study on metalation reactions of 1-tert-butylimidazole with subsequent reaction with diphenylchlorophosphane reveals insights into the synthesis of novel compounds with potential applications in catalysis and materials science (S. Sauerbrey et al., 2011).

Mechanism of Action

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests a promising future for the development of new drugs based on imidazole compounds.

Properties

IUPAC Name

4-tert-butyl-6-methyl-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)13-6-5(10-7(14)11-6)12(4)8(13)15/h5-6H,1-4H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMUVUJUGINLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2C(NC(=O)N2)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 2
1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 3
1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 4
1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 5
1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 6
1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

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